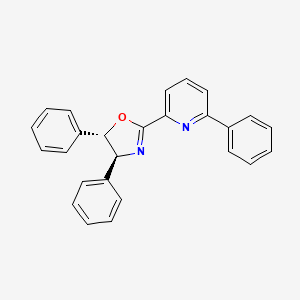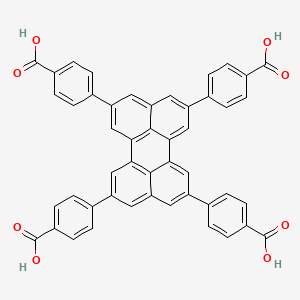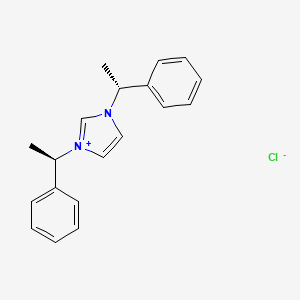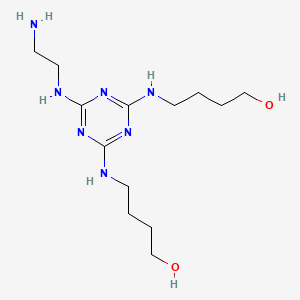
1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride is a chiral ionic liquid with a unique structure that incorporates naphthalene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-1-(naphthalen-1-yl)ethylamine.
Formation of Imidazole: The amine is then reacted with glyoxal and formaldehyde in the presence of an acid catalyst to form the imidazole ring.
Quaternization: The imidazole derivative is quaternized using an alkyl halide, such as methyl chloride, to form the final ionic liquid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The naphthalene moieties can be oxidized to form naphthoquinones.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The chloride ion can be substituted with other anions, such as tetrafluoroborate or hexafluorophosphate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Anion exchange reactions can be carried out using silver salts of the desired anion.
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced imidazolium derivatives.
Substitution: Various imidazolium salts with different anions.
Wissenschaftliche Forschungsanwendungen
1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ionic liquid in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a stabilizing agent for biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as ionic liquid crystals and conductive polymers.
Wirkmechanismus
The mechanism of action of 1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride involves its interaction with various molecular targets:
Catalysis: The imidazolium cation can stabilize transition states and intermediates in catalytic reactions.
Biological Activity: The naphthalene moieties can intercalate with DNA, leading to potential antimicrobial effects.
Material Science: The ionic nature of the compound contributes to its ability to form conductive and self-assembling materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dialkylimidazolium Chlorides: These compounds share the imidazolium core but lack the chiral naphthalene substituents.
1,3-Bis((S)-1-phenylethyl)imidazolium Chloride: Similar in structure but with phenyl groups instead of naphthalene.
Eigenschaften
IUPAC Name |
1,3-bis[(1S)-1-naphthalen-1-ylethyl]imidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N2.ClH/c1-20(24-15-7-11-22-9-3-5-13-26(22)24)28-17-18-29(19-28)21(2)25-16-8-12-23-10-4-6-14-27(23)25;/h3-21H,1-2H3;1H/q+1;/p-1/t20-,21-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHXAWYJVJOCDY-GUTACTQSSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)C(C)C4=CC=CC5=CC=CC=C54.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)[C@@H](C)C4=CC=CC5=CC=CC=C54.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1,1'-Biphenyl]-4,4'-bis(carboximidamide) dihydrochloride](/img/structure/B8197637.png)


![(1S)-tert-Butyl 6-bromo-1-(1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B8197660.png)




![(4R,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8197707.png)

![2,2',2'',2'''-(Ethene-1,1,2,2-tetrayltetrakis([1,1'-biphenyl]-4',4-diyl))tetraacetonitrile](/img/structure/B8197721.png)



